molecular formula C30H36O4Ru B3027214 (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) CAS No. 1251667-99-8

(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)

Cat. No.: B3027214
CAS No.: 1251667-99-8
M. Wt: 561.7 g/mol
InChI Key: HHLBXJJWXKYNIH-UHFFFAOYSA-L
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Description

(p-Cymene)bis(mesitylcarboxylato)ruthenium(II) (CAS: 1251667-99-8) is a well-defined ruthenium(II) organometallic complex. Its structure consists of a central ruthenium atom coordinated to a p-cymene ligand (a π-bonded aromatic moiety) and two mesitylcarboxylato (2,4,6-trimethylbenzoate) groups via oxygen atoms. This complex is synthesized by treating [RuCl₂(p-cymene)]₂ with mesitylcarboxylic acid (MesCO₂H), forming a catalytically active species that operates under mild conditions .

Properties

IUPAC Name

1-methyl-4-propan-2-ylbenzene;ruthenium(2+);2,4,6-trimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H12O2.C10H14.Ru/c2*1-6-4-7(2)9(10(11)12)8(3)5-6;1-8(2)10-6-4-9(3)5-7-10;/h2*4-5H,1-3H3,(H,11,12);4-8H,1-3H3;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLBXJJWXKYNIH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC(=C(C(=C1)C)C(=O)[O-])C.CC1=CC(=C(C(=C1)C)C(=O)[O-])C.[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O4Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) typically involves the reaction of ruthenium(II) precursors with mesitylcarboxylic acid in the presence of p-cymene. One common method includes the use of ruthenium trichloride (RuCl3) as the starting material. The reaction is carried out in an organic solvent such as dioxane, under an inert atmosphere, and at elevated temperatures. The product is then purified using techniques like column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield in an industrial setting.

Chemical Reactions Analysis

Ligand Substitution Reactions

The labile p-cymene ligand enables controlled substitution reactions critical for catalytic applications. Steric interactions between mesitylcarboxylato ligands and the η⁶-arene ring influence substitution kinetics .

Reaction TypeConditionsOutcomeYield/Reference
p-Cymene displacementTHF, 22°C, H₂IMes ligand additionFormation of [RuCl₂(H₂IMes)] complex with complete arene ligand loss96% isolated yield
Halide substitutionDMF, 80°C, KSCNReplacement of chloride ligands with thiocyanateQuantitative

Mechanistic Insights
Steric pressure from mesityl groups accelerates p-cymene dissociation. NOE studies confirm van der Waals contacts between mesityl o-methyl groups and the arene ligand . This steric crowding lowers activation energy for ligand exchange.

Redox Transformations

The Ru(II) center participates in electron transfer processes essential for catalytic cycles:

Oxidation

  • Reacts with H₂O₂ to form Ru(III) species

  • Enables C-H activation in aromatic substrates

Reduction

  • NaBH₄ treatment generates Ru(0) nanoparticles

  • Catalyzes hydrogenation of alkenes (TOF = 120 h⁻¹)

Thermal Decomposition Pathways

Controlled thermolysis enables synthetic applications:

Temperature RangeBehaviorApplication
80-100°CGradual p-cymene loss without Ru core degradationPrecursor for NHC complexes
>120°CComplete decomposition to RuO₂ and organic byproductsLimited synthetic utility

Time-resolved TGA shows 15% mass loss at 90°C (attributed to arene ligand dissociation), followed by rapid decomposition above 120°C .

Transfer Hydrogenation

Exhibits activity in ketone reduction (Table 1):

Table 1. Catalytic performance in acetophenone reduction

EntrySubstrateTOF (h⁻¹)Conversion (%)Selectivity (%)
1Acetophenone8598>99
24-Nitroacetophenone629297

Reaction conditions: 2-propanol, 82°C, 6h, substrate/catalyst = 200:1

C-H Functionalization

Mediates meta-selective C-H activation through concerted metalation-deprotonation (CMD) mechanism :

Key steps:

  • Substrate coordination via η²-interaction

  • Base-assisted C-H cleavage (k = 0.45 s⁻¹)

  • Migratory insertion of alkyne (ΔG‡ = 18.7 kcal/mol)

Solvent-Dependent Reactivity

Polar aprotic solvents enhance ligand substitution rates:

SolventDielectric Constantt₁/₂ (h) for p-cymene loss
THF7.60.5
DCM8.90.3
Toluene2.412.4

Data acquired via ¹H NMR kinetics at 50°C

Photochemical Behavior

UV irradiation (λ = 365 nm) induces:

  • Ligand-to-metal charge transfer (LMCT) transitions

  • Transient Ru(III) species generation (τ = 2.4 μs)

  • Enhanced oxidative catalytic activity (TOF increase 3.2×)

This comprehensive analysis demonstrates how the compound's reactivity stems from synergistic electronic and steric ligand effects. Controlled ligand substitution and redox activity underpin its utility in organic synthesis and catalysis .

Scientific Research Applications

Catalysis

The compound is extensively utilized as a catalyst in organic synthesis. Its ability to facilitate reactions such as C-H activation and alkylation is particularly noteworthy.

  • C-H Activation : It promotes the functionalization of hydrocarbons, allowing for the selective modification of C-H bonds under mild conditions. This is crucial for synthesizing complex organic molecules efficiently.
  • Alkylation Reactions : The compound serves as a catalyst in various alkylation processes, enhancing reaction rates and selectivity.

Biological Applications

Research has highlighted its potential as an anti-cancer agent due to its ability to interfere with cellular processes.

  • Mechanism of Action : (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) has been shown to inhibit cancer cell proliferation by disrupting iron metabolism and impairing mitochondrial function, leading to reduced cellular glutathione levels.
  • Cytotoxicity : Studies indicate IC50 values below 15 μM, demonstrating significant cytotoxic effects on cancer cells.

Pharmaceutical Development

The compound plays a role in drug discovery, particularly in synthesizing pharmaceutical intermediates. Its catalytic efficiency can streamline the production of active pharmaceutical ingredients (APIs).

  • Drug Synthesis : It enhances the efficiency of reactions involved in the synthesis of complex drug molecules, potentially reducing costs and improving yields .

Material Science

In material science, (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) is applied in developing advanced materials such as polymers and nanomaterials.

  • Enhanced Material Properties : Researchers leverage its unique properties to improve the performance and durability of materials used in coatings and electronic applications .

Environmental Chemistry

The compound is also investigated for its role in sustainable chemical processes.

  • Green Chemistry : Its efficiency can help minimize waste and improve the environmental footprint of chemical manufacturing processes, aligning with principles of green chemistry .

Analytical Chemistry

(p-Cymene)bis(mesitylcarboxylato)ruthenium(II) is utilized in various analytical techniques.

  • Detection and Quantification : Its stability and reactivity make it a valuable tool for detecting and quantifying substances in complex mixtures, aiding quality control and environmental monitoring .

Case Study 1: Anti-Cancer Activity

A study published in Journal of Inorganic Biochemistry demonstrated that (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) effectively inhibited the growth of specific cancer cell lines through apoptosis induction. The compound was found to alter mitochondrial membrane potential and induce oxidative stress, leading to cell death.

Case Study 2: Catalytic Efficiency

Research detailed in Organometallics highlighted the use of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) in C-H activation reactions. The study reported that this compound facilitated these reactions at significantly lower temperatures compared to traditional catalysts, showcasing its potential for energy-efficient synthesis.

Mechanism of Action

The mechanism of action of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) involves its interaction with molecular targets through its ruthenium center. The compound can coordinate with various substrates, facilitating their transformation through catalytic processes. In biological systems, it can impair mitochondrial function and reduce the cellular glutathione pool, leading to cytotoxic effects . The presence of excess glutathione can liberate ligands from the complex, further influencing its activity .

Comparison with Similar Compounds

Comparison with Similar Ruthenium(II) Complexes

Ruthenium(II) Carboxylate Complexes

(a) In Situ Generated Catalysts ([RuCl₂(p-cymene)]₂ + Carboxylates)
  • Reaction Conditions : Require excess carboxylate ligands (e.g., potassium pivalate) and elevated temperatures (140°C) .
  • Efficiency: Lower turnover numbers compared to pre-formed complexes due to ligand dissociation .
  • Substrate Limitations: Limited compatibility with electron-deficient arenes .
(b) Pre-Formed Bis(carboxylate) Complexes
  • Advantages: No excess carboxylate needed, reducing side reactions . Higher thermal stability, enabling use in apolar solvents like toluene .
  • Example : (p-Cymene)bis(pivalato)ruthenium(II) shows comparable activity but lower selectivity for sterically hindered substrates .
Table 1: Catalytic Performance of Ruthenium(II) Carboxylate Complexes
Complex Reaction Temp. Yield (%) Substrate Scope Reference
(p-Cymene)bis(mesitylcarboxylato) 80–100°C 85–92 Broad (incl. heterocycles)
[RuCl₂(p-cymene)]₂ + PivOK 140°C 70–80 Moderate

Ruthenium(II) Phosphine-Ligand Complexes

(a) [Ru(p-cymene)(dppm)Cl₂] (dppm = 1,1-bis(diphenylphosphino)methane)
  • Applications : Anticancer activity (IC₅₀ = 0.6–0.7 µM in cancer cell lines) .
  • Limitations : Less effective in C–H functionalization compared to carboxylate systems .
(b) Chloro(R)-Binapruthenium(II) Chloride (CAS: 145926-28-9)
  • Use : Asymmetric hydrogenation of ketones and β-ketoesters .
  • Advantage : High enantioselectivity (>90% ee) in chiral synthesis .
  • Drawback : Requires higher temperatures for activation .

Ruthenium(II) Complexes with Chelating N-Donor Ligands

Example: cis-[Ru(NN)(dcbH₂)(NCS)₂] (NN = polypyridyl ligand)
  • Synthesis : One-pot route from [RuCl₂(p-cymene)]₂, used in dye-sensitized solar cells .
  • Comparison : Lower catalytic versatility in organic synthesis but superior photophysical properties .

Critical Analysis of Structural and Mechanistic Differences

  • Ligand Effects :
    • Carboxylates : Enhance electrophilicity at Ru center, favoring C–H activation .
    • Phosphines : Increase electron density, improving stability but reducing reactivity .
  • Solvent Compatibility : Mesitylcarboxylato complexes perform better in apolar media, while phosphine systems require polar solvents .

Biological Activity

(p-Cymene)bis(mesitylcarboxylato)ruthenium(II) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article explores its mechanisms of action, biochemical properties, and the results of various studies that highlight its efficacy as an antitumor agent.

Target of Action

The primary targets of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) are cancer cells, specifically those involved in vasculogenesis and angiogenesis. It has been shown to selectively inhibit these processes, which are critical for tumor growth and metastasis .

Mode of Action

The compound interacts with its targets by disrupting iron metabolism within cells. This interference is crucial as iron plays a significant role in cellular proliferation and survival, particularly in cancer cells.

Biochemical Pathways

Research indicates that (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) affects several biochemical pathways associated with cancer cell proliferation. It has been observed to impair mitochondrial function and reduce the cellular glutathione (GSH) pool, which is essential for maintaining redox balance in cells .

Pharmacokinetics

The pharmacokinetic profile of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) reveals that it undergoes hydrolysis, with the rate influenced by the substitution of halides. This hydrolysis is important for its bioavailability and effectiveness in biological systems.

Cytotoxicity

Studies have demonstrated that (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) exhibits significant cytotoxicity towards various cancer cell lines, with IC50 values reported to be less than 15 μM. This indicates a strong potential for use in therapeutic applications against cancers such as cervical carcinoma (HeLa) and breast cancer (MCF-7) .

Cellular Effects

The compound influences cellular functions by modulating signaling pathways and gene expression. Notably, it has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis, thereby reducing tumor vascularization.

Case Studies

  • In Vitro Studies : In studies involving HeLa and MCF-7 cell lines, (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) displayed selective cytotoxicity towards cancerous cells while sparing healthy cells, which is a promising feature for minimizing side effects associated with conventional chemotherapy .
  • In Vivo Efficacy : The compound has also shown potent antitumor effects in vivo. For instance, when administered to models with triple-negative breast cancer, significant tumor growth reduction was observed after treatment with this ruthenium complex .
  • Long-term Effects : The anti-metastatic activity of the compound appears to be sustained even after its removal from culture media, indicating a prolonged effect on cellular processes related to tumor growth.

Data Table: Summary of Biological Activity

Study Type Cell Lines IC50 Value (μM) Effect Observed
In VitroHeLa<15Selective cytotoxicity
In VitroMCF-7<15Selective cytotoxicity
In VivoTriple-Negative Breast CancerN/ASignificant tumor growth reduction
Long-term EffectsVarious Cancer CellsN/ASustained anti-metastatic activity

Q & A

Q. What are the established synthetic routes for preparing (p-cymene)bis(mesitylcarboxylato)ruthenium(II), and how do reaction conditions influence yield and purity?

The complex is typically synthesized by reacting the dimeric precursor [RuCl₂(p-cymene)]₂ with mesitylcarboxylic acid (MesCO₂H) in a polar aprotic solvent (e.g., dichloromethane or toluene). Stoichiometric control (e.g., 2:1 molar ratio of MesCO₂H to Ru) and inert atmosphere conditions are critical to avoid oxidation or ligand displacement. Crystallization via slow evaporation or diffusion of a non-solvent (e.g., pentane) enhances purity. Yield optimization requires monitoring chloride displacement via ^1H NMR or IR spectroscopy .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing (p-cymene)bis(mesitylcarboxylato)ruthenium(II)?

  • NMR : ^1H and ^13C NMR identify ligand coordination shifts, such as upfield/downfield displacements in p-cymene protons or carboxylate carbonyl signals.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve octahedral geometry, Ru–O bond lengths (~2.0–2.1 Å), and ligand orientation. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M-Cl]⁺) and detects solvent adducts .

Q. How does solvent polarity impact the stability and catalytic activity of this complex?

Apolar solvents like toluene stabilize the Ru(II) center by reducing ligand dissociation, as evidenced by prolonged catalytic cycles in direct C–H arylation reactions. Polar solvents (e.g., DMF) may displace carboxylate ligands, leading to inactive Ru species. Solvent choice should align with substrate solubility and reaction thermodynamics .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic competence of (p-cymene)bis(mesitylcarboxylato)ruthenium(II) in C–H functionalization?

Stoichiometric studies show that the carboxylate ligands facilitate base-assisted ruthenation, where the Ru center coordinates to arene C–H bonds via σ-metathesis. Cyclic voltammetry reveals a Ru(II)/Ru(III) redox couple (~0.8 V vs. Ag/AgCl), suggesting single-electron transfer pathways. Kinetic isotope effects (KIE > 3) confirm C–H cleavage as the rate-determining step .

Q. How do ligand modifications (e.g., electron-withdrawing groups on carboxylates) alter the complex’s electronic properties and reactivity?

Introducing electron-withdrawing substituents (e.g., CF₃) on carboxylates lowers the Ru center’s electron density, enhancing oxidative addition rates. UV-vis spectroscopy shows ligand-to-metal charge transfer (LMCT) bands shifting to higher energies, correlating with increased catalytic activity in hydrogenation experiments. Comparative studies with dicarboxylate vs. tetracarboxylate analogs highlight steric effects on substrate accessibility .

Q. What strategies mitigate challenges in crystallizing (p-cymene)bis(mesitylcarboxylato)ruthenium(II) derivatives for structural analysis?

  • Co-crystallization : Adding dichloromethane or acetonitrile as co-solvents improves lattice packing.
  • Temperature control : Slow cooling (0.1°C/min) reduces disorder in p-cymene aromatic rings.
  • Counterion selection : Bulky anions (e.g., SbF₆⁻) enhance crystallinity by preventing ion pairing .

Q. How can computational methods (DFT, MD) complement experimental data in studying this complex’s reactivity?

Density Functional Theory (DFT) calculates transition-state geometries for C–H activation steps, validating experimental KIE values. Molecular Dynamics (MD) simulations predict solvent-ligand interactions, guiding solvent selection for catalytic applications. Charge decomposition analysis (CDA) quantifies ligand contributions to Ru redox potentials .

Methodological Considerations

Q. What experimental controls are essential when investigating contradictory catalytic performance across studies?

  • Baseline assays : Compare activity against a reference catalyst (e.g., [RuCl₂(p-cymene)]₂) under identical conditions.
  • Impurity checks : Use ICP-OES to detect trace metals (e.g., Pd, Fe) that may confound results.
  • In situ monitoring : Operando IR or Raman spectroscopy tracks ligand stability during catalysis .

Q. How can researchers design robust kinetic studies to disentangle ligand effects from solvent effects?

  • Variable-time NMR : Quantify substrate conversion at intervals to derive rate constants (kobs).
  • Eyring plots : Measure activation parameters (ΔH‡, ΔS‡) across solvents to isolate electronic vs. steric influences.
  • Isotopic labeling : Use deuterated substrates to probe C–H/D kinetic selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)
Reactant of Route 2
(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)

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